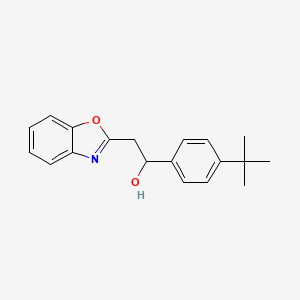

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

説明

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol (CAS: Not available; PI-14832) is a substituted ethanol derivative featuring a benzoxazole heterocycle at position 2 and a 4-tert-butylphenyl group at position 1 of the ethanol backbone. Its molecular formula is C₁₉H₂₁NO₂, with a molecular weight of 295.38 g/mol .

特性

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11,16,21H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDAXHITZJHBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375478 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-34-7 | |

| Record name | α-[4-(1,1-Dimethylethyl)phenyl]-2-benzoxazoleethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Approaches to Benzoxazole Derivatives

Benzoxazoles are typically synthesized via cyclization reactions involving 2-aminophenols and carbonyl compounds (aldehydes, ketones, carboxylic acids), often under oxidative or catalytic conditions. The most common routes include:

- Condensation and cyclization of 2-aminophenols with aromatic aldehydes to form benzoxazole rings.

- Use of oxidative intramolecular C–O coupling or C–H arylation to achieve ring closure.

- Catalytic methods employing metal salts or ionic liquids to promote cyclization under mild conditions.

Preparation Methods Specific to 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

While direct literature on this exact compound is limited, the preparation typically follows the condensation of 2-aminophenol derivatives with substituted benzaldehydes (such as 4-tert-butylbenzaldehyde), followed by cyclization to form the benzoxazole ring, and subsequent formation of the ethanol side chain.

Catalytic Condensation/Cyclization Using Magnetic Ionic Liquid Nanoparticles

A recent green chemistry approach involves:

- Using imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) as a recyclable catalyst.

- Conducting the reaction under solvent-free sonication at mild temperatures (~70 °C).

- The reaction proceeds rapidly (about 30 minutes), producing water as the only byproduct.

- This method provides moderate to good yields (up to 82%) for benzoxazole derivatives, including those with electron-donating and electron-withdrawing substituents on the aromatic aldehyde.

Table 1. Catalyst Screening for Benzoxazole Synthesis (Representative Data)

| Entry | Catalyst | Conversion (%) |

|---|---|---|

| 1 | Fe3O4 nanoparticles | 26 |

| 2 | 3-(3-(Trimethoxysilyl)propyl)-1H-imidazole-3-ium chloride | 44 |

| 3 | ZnCl2 | 35 |

| 4 | FeCl3 | 30 |

| 5 | Choline chloride | 41 |

| 6 | LAIL@MNP (Imidazolium chlorozincate on Fe3O4) | 82 |

| 7 | [EMIM]Cl (Ionic liquid) | 31 |

| 8 | [BMIM]BF4 (Ionic liquid) | 43 |

Reaction conditions: 2-aminophenol (1 mmol), benzaldehyde (1 mmol), catalyst (4 mg), solvent-free sonication at 70 °C for 30 min.

Comparison with Other Catalytic Systems

Other catalysts and conditions reported in literature for benzoxazole synthesis include:

This comparison highlights that the LAIL@MNP catalyst under solvent-free sonication offers advantages in terms of mild temperature, short reaction time, and environmentally friendly conditions, despite yields being comparable to other methods.

Reaction Scope and Substrate Variability

- The method using LAIL@MNP catalyst tolerates various substituents on the benzaldehyde, including electron-donating groups (tert-butyl, methoxy) and electron-withdrawing groups (chloro), producing moderate to good yields.

- 2-Aminophenol derivatives with substituents such as methyl or chloro groups at the 4-position also successfully undergo cyclization.

- The method extends to 2-aminothiophenol derivatives forming benzothiazoles with high yields (up to 90%).

- Some substrates, like pyridine-4-carbaldehyde, show reduced yields due to catalyst deactivation from coordination with Lewis basic sites.

Mechanistic Insights and Catalytic Advantages

- The magnetic ionic liquid catalyst (LAIL@MNP) combines the high surface area and recyclability of Fe3O4 nanoparticles with the catalytic activity of ionic liquids.

- The catalyst can be easily separated magnetically and reused multiple times with minimal loss of activity.

- The solvent-free and sonication-assisted conditions enhance reaction rates and reduce environmental impact.

- Water is the only byproduct, aligning with principles of green chemistry.

Summary Table of Preparation Method Features

| Feature | Details |

|---|---|

| Starting materials | 2-Aminophenol derivatives, substituted benzaldehydes (e.g., 4-tert-butylbenzaldehyde) |

| Catalyst | Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles (LAIL@MNP) |

| Reaction conditions | Solvent-free, sonication, 70 °C, 30 minutes |

| Product yield | Up to 82% for benzoxazole derivatives |

| Byproducts | Water only |

| Catalyst recyclability | Reusable for at least five cycles with slight activity loss |

| Advantages | Mild conditions, short time, green chemistry, easy catalyst recovery |

化学反応の分析

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features enable it to participate in various chemical reactions, such as electrophilic and nucleophilic substitutions, making it valuable in synthetic organic chemistry.

Coordination Chemistry

- In coordination chemistry, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol acts as a ligand. The benzoxazole ring enhances its ability to coordinate with metal ions, which is essential for developing new catalysts and materials.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules. |

| Coordination Chemistry | Acts as a ligand for metal ion coordination. |

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.

Anticancer Research

- There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest it may inhibit tumor growth by interfering with specific cellular pathways.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Development of new antibiotics. |

| Anticancer | Potential use in cancer therapy. |

Medical Applications

Therapeutic Agent Exploration

- The compound is being investigated for its potential role as a therapeutic agent in treating various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific metabolic pathways.

Enzyme Inhibition

- Studies have explored its function as an enzyme inhibitor, particularly in conditions related to lipid metabolism disorders. This could lead to novel treatments for diseases like Gaucher's and Krabbe's diseases.

| Medical Application | Description |

|---|---|

| Therapeutic Agent | Investigated for treatment of metabolic disorders. |

| Enzyme Inhibition | Potential use in targeting lipid metabolism disorders. |

Industrial Applications

Material Development

- In the industrial sector, this compound is utilized in creating new materials, including polymers and dyes. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.

Dyes and Pigments

- The compound's structural features contribute to its application in dye production, providing vibrant colors and stability that are desirable in various industrial applications.

| Industrial Application | Description |

|---|---|

| Material Development | Used in the synthesis of advanced materials. |

| Dyes and Pigments | Application in colorants with stable properties. |

Case Studies

- Antimicrobial Efficacy Study

- Anticancer Mechanism Investigation

- Material Science Application

作用機序

The mechanism of action of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and tert-butylphenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The structural analogs of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol include derivatives with trifluoromethyl (CF₃) substituents at meta- or para-positions of the phenyl ring (Table 1). These compounds share the benzoxazol-2-yl-ethanol core but differ in substituent electronic and steric profiles, leading to distinct molecular properties.

Table 1: Structural and Molecular Comparison of Benzoxazol-2-yl Ethanol Derivatives

| Compound ID | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type |

|---|---|---|---|---|

| PI-14832 | This compound | C₁₉H₂₁NO₂ | 295.38 | Para-tert-butyl |

| PI-14833 | 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol | C₁₆H₁₂F₃NO₂ | 307.27 | Meta-trifluoromethyl |

| PI-14834 | 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)ethanol | C₁₆H₁₂F₃NO₂ | 307.27 | Para-trifluoromethyl |

Source: Shanghai PI Chemicals Ltd.

Key Comparative Insights:

Substituent Effects: The tert-butyl group (PI-14832) is a bulky, electron-donating substituent that enhances lipophilicity and may improve membrane permeability in biological systems. Substituent position (meta vs. para) influences molecular symmetry and dipole moments. The para-CF₃ derivative (PI-14834) may exhibit higher crystallinity compared to the meta-CF₃ analog (PI-14833) due to improved packing efficiency.

Molecular Weight Differences :

- Despite the tert-butyl group’s larger size, PI-14832 (295.38 g/mol) has a lower molecular weight than the CF₃ derivatives (307.27 g/mol). This discrepancy arises from the higher atomic mass of fluorine compared to hydrogen and carbon.

Theoretical Implications for Applications :

- The tert-butyl variant’s steric bulk may hinder interactions in catalytic or supramolecular systems, whereas CF₃ derivatives could serve as stronger hydrogen-bond acceptors.

- Differences in electronic properties may render the CF₃ analogs more suitable for applications requiring electron-deficient aromatic systems, such as fluorophores or pharmaceutical intermediates.

Limitations:

No experimental data (e.g., solubility, melting points, or bioactivity) are available in the provided sources, necessitating further empirical studies to validate these theoretical comparisons.

生物活性

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on a variety of research studies.

Molecular Formula: C₁₉H₂₁NO₂

Molecular Weight: 295.38 g/mol

Melting Point: 147-149 °C

CAS Number: 849021-34-7

The compound features a benzoxazole moiety, which is known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves reactions that form the benzoxazole ring followed by functionalization to introduce the tert-butylphenyl group. This synthetic pathway is crucial as it influences the compound's biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity. A study evaluating a series of benzoxazole derivatives found that compounds with similar structures displayed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 16 to 128 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Some compounds have shown selective cytotoxicity against cancer cell lines while exhibiting lower toxicity to normal cells. For instance, studies indicated that certain benzoxazole derivatives were effective against breast cancer cells (e.g., MCF-7 and MDA-MB-231), lung cancer cells (A549), and prostate cancer cells (PC3) . The structure–activity relationship (SAR) analyses suggest that modifications to the benzoxazole ring can enhance anticancer efficacy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, leading to disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins .

Case Studies

A notable case study involved the evaluation of a series of benzoxazole derivatives for their antimicrobial activity, where one derivative exhibited an MIC of 16 μg/ml against antibiotic-resistant Enterococcus faecalis, outperforming standard antibiotics like vancomycin . Additionally, another study highlighted the use of molecular docking to explore interactions between benzoxazole derivatives and viral proteins, indicating potential antiviral applications .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, and how do reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions, often involving Friedel-Crafts acylation or sigmatropic rearrangements . For example, details the use of Friedel-Crafts acylation with aluminum chloride (AlCl₃) under anhydrous conditions to introduce the ethanone group to biphenyl derivatives. Key factors affecting yield include:

- Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency but require strict moisture control to prevent hydrolysis .

- Solvent choice : Polar aprotic solvents (e.g., THF) stabilize intermediates, as seen in , where NaH in THF facilitated benzofuran coupling .

- Temperature control : Exothermic reactions (e.g., acylation) demand gradual reagent addition to avoid side products.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm substitution patterns, especially for the benzoxazole and tert-butyl groups () .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₇NO₂ for derivatives) and detects isotopic patterns.

- Single-Crystal X-ray Diffraction : Provides definitive proof of molecular geometry, as demonstrated in for a benzothiazole analog .

- HPLC-PDA : Detects impurities (<0.5% threshold for research-grade purity) using reverse-phase columns (C18) and UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 10–40%) separates polar byproducts .

- Recrystallization : Ethanol or methanol yields high-purity crystals, as shown in for benzoxadiazole derivatives .

- Distillation : For volatile intermediates (e.g., tert-butylphenol derivatives), fractional distillation under reduced pressure minimizes thermal degradation .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

- Density Functional Theory (DFT) : Calculates transition-state energies for sigmatropic rearrangements (e.g., [3,3]-sigmatropic shifts in ) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as THF’s role in stabilizing NaH-generated intermediates .

- Docking Studies : Evaluates binding affinity of derivatives (e.g., benzoxazole analogs) to biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotational isomerism in tert-butyl groups) that cause signal splitting at room temperature .

- 2D NMR Techniques : COSY and NOESY correlations distinguish overlapping signals in aromatic regions (e.g., para-substituted phenyl groups) .

- Isotopic Labeling : ¹⁸O-labeled ethanol traces hydroxylation pathways to confirm reaction mechanisms .

Q. How can catalytic systems be optimized for asymmetric synthesis of enantiomerically pure derivatives?

- Chiral Ligands : BINAP or salen ligands with palladium/copper catalysts induce enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura for biphenyl systems) .

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) preferentially hydrolyze one enantiomer, enriching the desired isomer .

- Continuous Flow Reactors : Enhance stereocontrol via precise temperature and mixing parameters, reducing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。